molecular formula C11H22N2O2 B1519293 tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate CAS No. 1860012-45-8

tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

Cat. No.: B1519293
CAS No.: 1860012-45-8
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-IUCAKERBSA-N
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Description

“tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate” is a chemical compound. It is also known as “tert-Butyl [S- (R*,R*)]- (−)- (1-oxiranyl-2-phenylethyl)carbamate” with an empirical formula of C15H21NO3 . It is used as a reactant to prepare hydroxyethyl urea peptidomimetics as potent γ-secretase inhibitors .


Molecular Structure Analysis

The molecular weight of “this compound” is 214.30 . The SMILES string representation is C[C@@H]1NCCC[C@@H]1NC(=O)OC(C)(C)C .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, tert-Butyl carbamates are known to participate in palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis and Chemical Transformations:

  • tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate and its analogs have been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting their importance as intermediates in complex chemical synthesis processes. The crystal structure of these compounds confirms the relative substitution patterns critical for their biological activity (Ober et al., 2004).
  • These compounds serve as a core structure for modifications and further synthesis, leading to the formation of carbamate derivatives with unique molecular conformations and interactions. X-ray diffraction studies shed light on their crystallographic properties and the nature of molecular interactions within the asymmetric units, contributing to our understanding of their chemical behavior and potential applications in materials science (Das et al., 2016).

Crystallography and Molecular Interactions:

  • Analysis of the crystal structures of this compound derivatives reveals intricate molecular interactions, such as bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds. These interactions contribute to the formation of stable crystal structures and provide insight into the design of materials with specific properties (Baillargeon et al., 2017).

Applications in Organic Synthesis

Chemoselective Transformations:

  • Silyl carbamates, such as this compound, are instrumental in chemoselective transformations. They allow for the conversion of amino protecting groups under mild conditions, showcasing their utility in the selective modification of molecules for pharmaceutical and other applications (Sakaitani & Ohfune, 1990).

Chemical Reactions Analysis

  • Types of reactions: : This compound can undergo a variety of reactions, including oxidation, reduction, and substitution.

  • Common reagents and conditions: : Typical reagents might include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents.

  • Major products: : Reactions can yield a range of products depending on the reaction type and conditions, potentially modifying different parts of the molecule.

Scientific Research Applications: The compound has diverse applications across chemistry, biology, medicine, and industry:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities and interactions with various biomolecules.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action: The mechanism by which tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can influence biological pathways and processes, although detailed mechanisms may depend on the context of its use.

Comparison with Similar Compounds: this compound can be compared with similar compounds based on its structure and reactivity:

  • Similar compounds: : Other piperidine derivatives or carbamates.

  • Uniqueness: : Its unique functional groups and stereochemistry can result in distinct properties and applications.

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Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
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tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
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tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
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tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
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tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 6
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

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